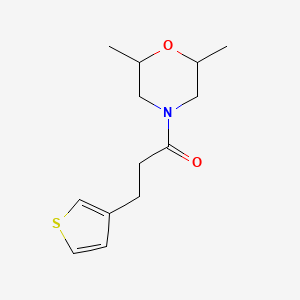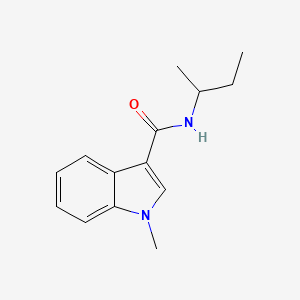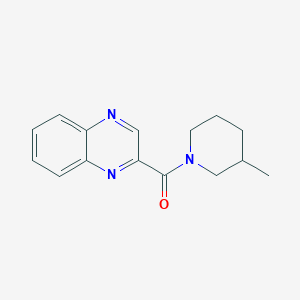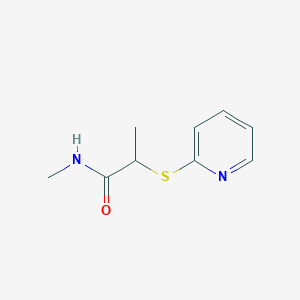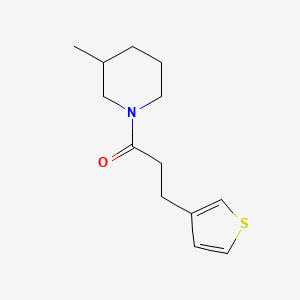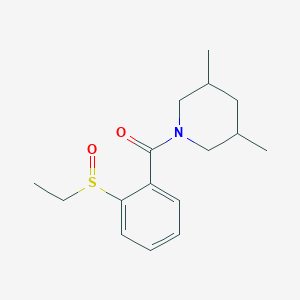
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the family of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of Dibutylone is similar to other cathinones such as methylone and ethylone.
Mechanism of Action
Dibutylone acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a euphoric and stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dibutylone include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue, leading to increased energy levels. Dibutylone has been shown to induce hyperthermia and seizures in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using Dibutylone in lab experiments include its availability and low cost. It is also easy to synthesize and purify. However, the limitations include its potential for abuse and the lack of research on its long-term effects.
Future Directions
There are several future directions for research on Dibutylone. One area of interest is its potential as a treatment for depression and anxiety. Another area of research is its effects on the cardiovascular system and the risk of cardiac events. Additionally, more studies are needed to determine the long-term effects of Dibutylone on the brain and body.
Conclusion:
In conclusion, Dibutylone is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. Dibutylone has been studied for its potential as a treatment for depression and anxiety. However, more research is needed to determine its long-term effects on the brain and body.
Synthesis Methods
The synthesis of Dibutylone involves the reaction of 2-amino-1-(3,5-dimethylphenyl)propan-1-one with thiophene-3-carboxylic acid in the presence of a reducing agent. The reaction is carried out in a solvent such as acetic acid or ethanol. The final product is purified through recrystallization or column chromatography.
Scientific Research Applications
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, similar to other cathinones. It has also been studied for its potential as a treatment for depression and anxiety.
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-7-12(2)9-15(8-11)14(16)4-3-13-5-6-17-10-13/h5-6,10-12H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJKPDRAQYEISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
